molecular formula C15H15ClO2 B13948682 Biphenyl, 4'-chloro-3-(2-hydroxyethyl)-5-methoxy- CAS No. 61888-67-3

Biphenyl, 4'-chloro-3-(2-hydroxyethyl)-5-methoxy-

Cat. No.: B13948682
CAS No.: 61888-67-3
M. Wt: 262.73 g/mol
InChI Key: ZJURXWFDOGPTFH-UHFFFAOYSA-N
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Description

4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chloro group at the 4’ position, a hydroxyethyl group at the 3 position, and a methoxy group at the 5 position on the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of 4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4’-Chloro-3-(2-oxoethyl)-5-methoxybiphenyl.

    Reduction: Formation of 3-(2-hydroxyethyl)-5-methoxybiphenyl.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl
  • 4’-Chloro-3-(2-hydroxyethyl)-5-methylbiphenyl
  • 4’-Chloro-3-(2-hydroxyethyl)-5-ethoxybiphenyl

Uniqueness

4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl is unique due to the presence of the methoxy group at the 5 position, which can influence its chemical reactivity and biological activity. The combination of the chloro, hydroxyethyl, and methoxy groups provides a distinct set of properties that can be leveraged in various applications .

Properties

CAS No.

61888-67-3

Molecular Formula

C15H15ClO2

Molecular Weight

262.73 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-methoxyphenyl]ethanol

InChI

InChI=1S/C15H15ClO2/c1-18-15-9-11(6-7-17)8-13(10-15)12-2-4-14(16)5-3-12/h2-5,8-10,17H,6-7H2,1H3

InChI Key

ZJURXWFDOGPTFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CCO

Origin of Product

United States

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